N'-[(E)-(2-hydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(2-hydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazole ring, a naphthalene moiety, and a hydrazide group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 2-pyrazinoic acid hydrazide. The reaction is carried out in an ethanol solution under reflux conditions at 70°C for 4 hours. The resulting product is then filtered and allowed to crystallize by slow evaporation over a period of 30 days .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-[(E)-(2-hydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit unique reactivity. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-N′-((2-hydroxynaphthalen-1-yl)methylene)-2-phenylacetohydrazide: Similar structure but with a phenylacetohydrazide group instead of a pyrazole ring.
(E)-N-(3,4-dimethoxybenzylidene)-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide: Contains a dimethoxybenzylidene group instead of a hydroxyphenyl group.
Uniqueness
N’-[(E)-(2-hydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is unique due to its combination of a pyrazole ring, naphthalene moiety, and hydrazide group
Properties
Molecular Formula |
C22H18N4O3 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H18N4O3/c1-29-20-11-10-14-6-2-4-8-16(14)21(20)17-12-18(25-24-17)22(28)26-23-13-15-7-3-5-9-19(15)27/h2-13,27H,1H3,(H,24,25)(H,26,28)/b23-13+ |
InChI Key |
GBIRCCBWGXLUQI-YDZHTSKRSA-N |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC=C4O |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)NN=CC4=CC=CC=C4O |
Origin of Product |
United States |
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